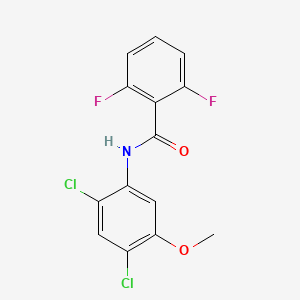

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,4-dichloro-5-methoxyphenyl)acetamide” is a chemical compound with the CAS Number: 65182-98-1 . It has a molecular weight of 234.08 .

Synthesis Analysis

The synthesis of “N-(2,4-dichloro-5-methoxyphenyl)acetamide” involves a reaction with hydrogen chloride in ethanol and water at 70°C for 12 hours . The resulting mixture is then cooled, filtered, and dried to yield the product .Molecular Structure Analysis

The linear structure formula for “N-(2,4-dichloro-5-methoxyphenyl)acetamide” is C9H9Cl2NO2 . The InChI Key is CTRIHOCZGTYVOA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“N-(2,4-dichloro-5-methoxyphenyl)acetamide” appears as a solid . The melting point ranges from 154 - 156°C .Scientific Research Applications

- Bosutinib (BST) , an anti-cancer medication, contains this compound. Researchers have employed high-performance liquid chromatography (HPLC) coupled with the Quality by Design (QbD) strategy to precisely quantify BST in tablet form and rat plasma . The method’s validation involved fine-tuning chromatographic settings using the Box–Behnken Design (BBD). The developed method demonstrated excellent linearity, sensitivity, and compliance with ICH guidelines.

- Researchers explore the binding interactions of this compound with proteins, enzymes, or receptors. Structural deviation analysis (e.g., root-mean-square deviation) helps assess protein stability upon binding .

Anti-Cancer Research

Chemical Biology and Target Identification

Safety and Hazards

Mechanism of Action

Target of Action

The compound, also known as N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzenecarboxamide, primarily targets the Src and ABL tyrosine kinases . These kinases play a crucial role in cell growth and division, and their inhibition can lead to the prevention of cancer cell proliferation .

Mode of Action

This compound acts as a competitive inhibitor of both Src and ABL tyrosine kinases . By binding to the active site of these enzymes, it prevents the attachment of ATP, thereby inhibiting the phosphorylation process essential for signal transduction in cancer cells .

Biochemical Pathways

The inhibition of Src and ABL tyrosine kinases disrupts several downstream signaling pathways involved in cell proliferation, survival, and angiogenesis . .

Pharmacokinetics

It is mentioned that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor , which could potentially affect its bioavailability and metabolism.

Result of Action

The inhibition of Src and ABL tyrosine kinases by this compound leads to the disruption of signal transduction pathways in cancer cells, thereby inhibiting their proliferation and survival

properties

IUPAC Name |

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2F2NO2/c1-21-12-6-11(7(15)5-8(12)16)19-14(20)13-9(17)3-2-4-10(13)18/h2-6H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIKOVLRLSSYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CC=C2F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans](/img/no-structure.png)

![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770661.png)

![Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate](/img/structure/B2770662.png)

![2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2770663.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2770665.png)

![Ethyl 1-[2-(4-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2770668.png)

![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2770670.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2770675.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2770676.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2770678.png)